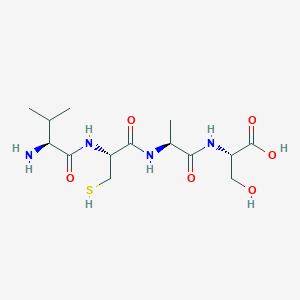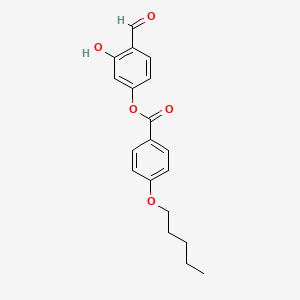
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a formyl group, a hydroxy group, and a pentyloxy group attached to a benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate typically involves the reaction of 4-formyl-3-hydroxybenzoic acid with 4-pentyloxybenzoic acid under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoic acid.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 4-(pentyloxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The formyl and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Formyl-3-hydroxyphenyl 4-(butyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 4-(hexyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 4-(octyloxy)benzoate
Uniqueness
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate is unique due to the specific length of its pentyloxy chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
820999-69-7 |
|---|---|
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4-formyl-3-hydroxyphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-2-3-4-11-23-16-8-5-14(6-9-16)19(22)24-17-10-7-15(13-20)18(21)12-17/h5-10,12-13,21H,2-4,11H2,1H3 |
Clé InChI |
INWRBOXSCRCMEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)
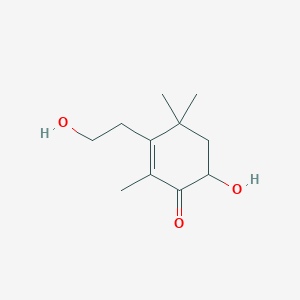
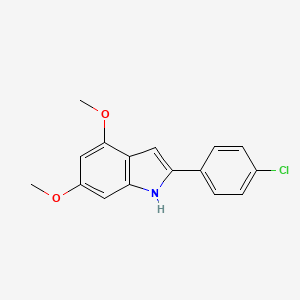
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
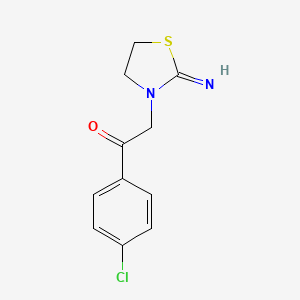
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
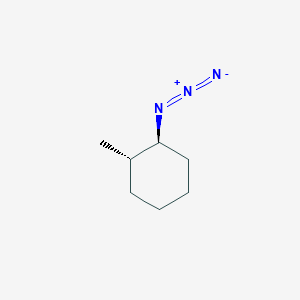
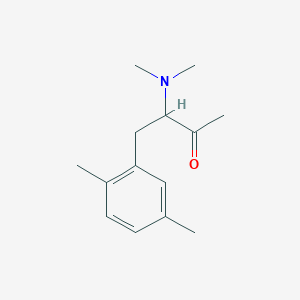

![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
